4,4'-Dimethoxychalcone (DMC) is a naturally occurring flavonoid found in various plants, including some legumes and ferns []. It has gained significant interest in scientific research for its potential health benefits, particularly its role in promoting longevity and protecting against age-related diseases.
4,4'-Dimethoxychalcone is a natural flavonoid compound characterized by its unique chemical structure, with the empirical formula and a CAS number of 2373-89-9. This compound features two methoxy groups attached to the 4-position of the chalcone backbone, contributing to its distinct properties and biological activities. It appears as a pale yellow to yellow crystalline powder with a melting point ranging from 98°C to 104°C .
Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4,4'-Dimethoxychalcone specifically has garnered attention for its potential health benefits, particularly in promoting longevity and inducing autophagy across various species .
The stability of 4,4'-Dimethoxychalcone is generally high under recommended storage conditions, indicating that it does not readily decompose or react under normal laboratory settings .
Research has demonstrated that 4,4'-Dimethoxychalcone exhibits significant biological activities:
The synthesis of 4,4'-Dimethoxychalcone can be achieved through several methods:
These methods are typically performed under controlled conditions to yield high-purity products suitable for further biological testing .
4,4'-Dimethoxychalcone has various applications:
Studies have indicated that 4,4'-Dimethoxychalcone interacts with various cellular pathways:
Further research is warranted to fully elucidate these interactions and their implications for health promotion and disease prevention .
Several compounds share structural similarities with 4,4'-Dimethoxychalcone, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Chalcone | Basic chalcone structure | Precursor to various flavonoids |
| 2',3'-Dihydroxychalcone | Hydroxylated at positions 2' and 3' | Enhanced antioxidant activity |
| 4-Hydroxychalcone | Hydroxylated at position 4 | Potentially increased solubility and reactivity |
| Isoliquiritigenin | Contains additional functional groups | Known for anti-inflammatory properties |
The uniqueness of 4,4'-Dimethoxychalcone lies in its dual methoxy substitution at the 4-position, which significantly enhances its biological activity compared to other chalcones. Its specific ability to induce autophagy while providing cardioprotection sets it apart from similar compounds .
4,4′-Dimethoxychalcone engages a surprisingly diverse set of protein targets, acting through direct binding or functional inhibition (Table 1).
| Molecular target | Biological model | Binding evidence / affinity | Cellular consequence |
|---|---|---|---|
| Aldehyde dehydrogenase 1 family member A3 | Human breast cancer lysate | Dissociation constant 2.8 μM measured by microscale thermophoresis [1] | Enzyme inhibition, accumulation of reactive aldehydes, heightened oxidative pressure [1] |
| β-Tubulin | MDA-MB-231 breast carcinoma cells | In-silico docking (−7.9 kcal mol⁻¹) corroborated by polymerisation assay inhibition [2] | Impaired microtubule assembly and G₂/M arrest [2] |
| Ferrochelatase | Human hepatocellular carcinoma cells | Activity assay IC₅₀ ≈ 4.6 μM; thermal proteome profiling target engagement [3] | Iron accumulation and ferroptotic death [3] |
| GATA zinc-finger transcription factors (yeast Gln3; nematode ELT-1; human GATA-2) | Yeast, Caenorhabditis elegans, human fibroblasts | Nuclear exclusion of GATA factors and reduced DNA-binding detected by chromatin immunoprecipitation [4] [5] | Autophagy induction independent of mechanistic target of rapamycin complex 1 [4] |
| Riboflavin kinase | MPTP-treated mouse brain | Two-fold increase in enzyme level and catalytic turnover measured by immunoblot and spectrophotometry [6] | Restoration of flavin mononucleotide pool and redox homeostasis [6] |
4,4′-Dimethoxychalcone can either amplify or dampen oxidative pressure, depending on cell context. Cancer cells experience pro-oxidant stress that culminates in lethality, whereas non-transformed tissues mount antioxidant defences (Table 2).
| Oxidative parameter | Direction of change | Experimental context |
|---|---|---|
| Intracellular reactive oxygen species | +210% [1] | Human breast cancer cells exposed to 10 μM compound for 6 h [1] |
| Lipid peroxidation (malondialdehyde) | −42% [7] | Human L-02 hepatocytes challenged with hydrogen peroxide [7] |
| Reduced glutathione concentration | +58% [7] | Same hepatocyte system as above [7] |
| Nuclear factor erythroid 2-related factor 2 target heme oxygenase-1 | +6.8-fold transcriptional up-regulation [3] | HepG2 liver cancer cells; response linked to Keap1 degradation [3] |
| Flavin mononucleotide level | +72% [6] | Mid-brain dopaminergic neurons in Parkinsonian mice [6] |
Mechanistically, the compound simultaneously induces proteasomal degradation of Kelch-like ECH-associated protein 1 and inhibits ferrochelatase, creating controlled iron release that cooperates with nuclear factor erythroid 2-related factor 2 signalling to fine-tune redox tone [3].
The flavonoid triggers checkpoint activation, mitochondrial dysfunction, and caspase cascades that culminate in programmed cell death (Table 3).
| Marker / checkpoint | Observed effect | Cell system |
|---|---|---|
| G₂/M phase population | Increase from 18% to 47% after 24 h [2] | Triple-negative breast cancer cells [2] |
| Cyclin B1–Cdc2 complex | 55% down-regulation at protein level [2] | Same model [2] |
| Pro-apoptotic B-cell lymphoma 2 associated X protein | 3.2-fold increase [8] | Human cervical carcinoma cells [8] |
| Cleaved caspase-3 | Appearance at 12 h; activity peak 3.5-fold over baseline [8] | Same model [8] |
| Endoplasmic reticulum stress sensors protein kinase RNA-like endoplasmic reticulum kinase and inositol-requiring enzyme-1 | Dual phosphorylation within 6 h [9] | Human oesophageal squamous carcinoma cells [9] |
| Mitochondrial membrane potential | 38% loss [9] | Same model [9] |
Collectively, microtubule destabilisation, oxidative excess, and endoplasmic reticulum stress converge to activate intrinsic apoptosis and—when ferrochelatase is inhibited—ferroptosis [3].
Beyond death-oriented pathways, 4,4′-Dimethoxychalcone remodels nutrient-sensing and endocrine circuits (Table 4).
| Signalling axis | Key read-outs modified | Physiological impact | Experimental model |
|---|---|---|---|
| Phosphatidylinositol-3-kinase–protein kinase B–mechanistic target of rapamycin pathway | Phospho-protein kinase B reduced 62%; phospho-mechanistic target of rapamycin reduced 69% [2] | Autophagy induction and proliferation arrest [2] | Triple-negative breast cancer cells [2] |
| Mechanistic target of rapamycin complex 1 independent autophagy | No change in phospho-ribosomal protein S6 kinase; autophagic flux doubled [4] | Lifespan extension in yeast, nematodes, flies; myocardial protection in mice [10] [4] | Multispecies panel [10] [4] |
| Riboflavin metabolism | Riboflavin kinase up-regulation and flavin mononucleotide restoration [6] | Attenuation of dopaminergic neuron degeneration and motor recovery [6] | MPTP mouse model of Parkinson’s disease [6] |
| Insulin signalling and glucose handling | 29% greater insulin sensitivity by insulin tolerance test; reduced adipose macrophage infiltration [11] | Improved systemic glucose homeostasis [11] | High-fat-diet mice treated every other day [11] |
| Pancreatic β-cell glucotoxicity pathway | Preservation of glucose-stimulated insulin secretion at 94% of normal vs 53% in controls [12] | Maintenance of endocrine function under high-glucose stress [12] | RIN-5F β-cell line [12] |
These findings indicate that 4,4′-Dimethoxychalcone simultaneously represses anabolic kinase cascades in malignant cells while enhancing metabolic resilience in non-transformed tissues.
Environmental Hazard